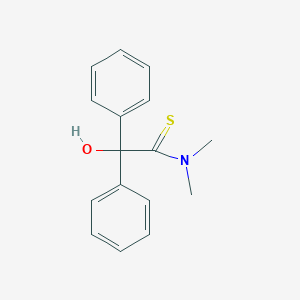![molecular formula C18H12Cl2O4 B13994086 5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid CAS No. 36947-10-1](/img/structure/B13994086.png)
5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-dichlorophenyl)methoxy]-3-hydroxy-naphthalene-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a naphthalene ring substituted with a 2,4-dichlorophenyl group, a methoxy group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenyl)methoxy]-3-hydroxy-naphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene core. . The methoxy and hydroxyl groups are then introduced via nucleophilic substitution and hydroxylation reactions, respectively. The final step involves the carboxylation of the naphthalene ring to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the coupling reactions. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenyl)methoxy]-3-hydroxy-naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,4-dichlorophenyl)methoxy]-3-hydroxy-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenyl)methoxy]-3-hydroxy-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Similar in structure but lacks the naphthalene ring.
3-Hydroxy-2-naphthoic acid: Similar naphthalene core but different substituents.
2,4-Dichlorophenoxyacetic acid: Similar phenyl group but different overall structure.
Uniqueness
5-[(2,4-dichlorophenyl)methoxy]-3-hydroxy-naphthalene-2-carboxylic acid is unique due to the combination of its substituents and the naphthalene core This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Properties
CAS No. |
36947-10-1 |
|---|---|
Molecular Formula |
C18H12Cl2O4 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12Cl2O4/c19-12-5-4-11(15(20)7-12)9-24-17-3-1-2-10-6-14(18(22)23)16(21)8-13(10)17/h1-8,21H,9H2,(H,22,23) |
InChI Key |
ACISDNBPTNWRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)OCC3=C(C=C(C=C3)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


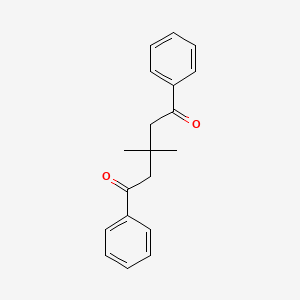
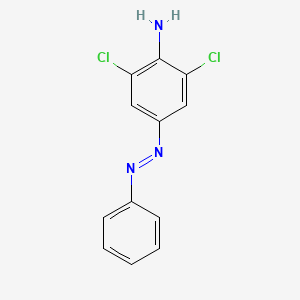
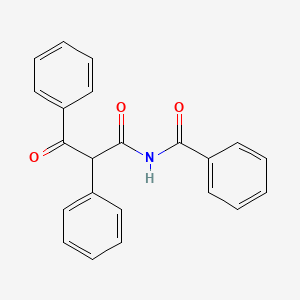
![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
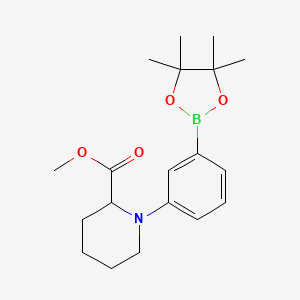
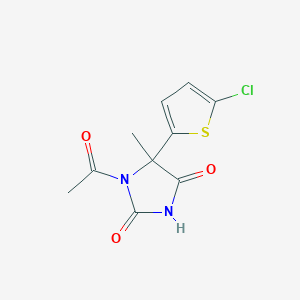
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
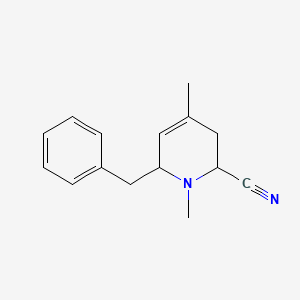
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)


